



Application Notes: In Vitro Profiling of GSK2983559, a RIPK2 Kinase Inhibitor

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Compound of Interest		
Compound Name:	GSK2983559 free acid	
Cat. No.:	B607819	Get Quote

Introduction

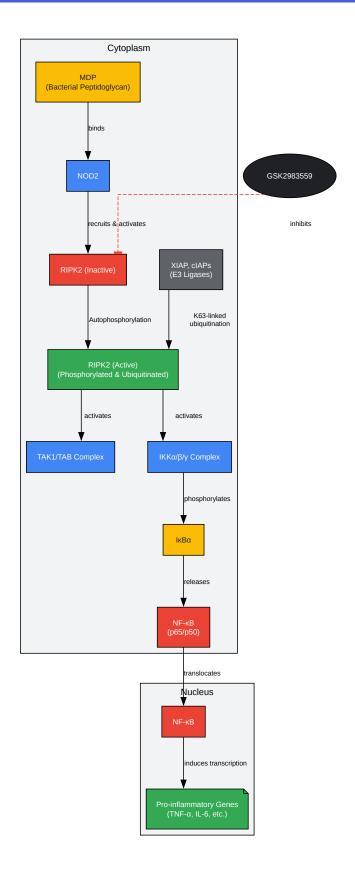
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycan components, such as muramyl dipeptide (MDP), NOD receptors recruit and activate RIPK2.[3] This activation triggers a signaling cascade involving ubiquitination of RIPK2, which then serves as a scaffold to activate the TAK1 and IKK complexes.[4] Ultimately, this leads to the activation of NF- κ B and MAPK pathways, driving the production of pro-inflammatory cytokines like TNF- α and IL-6.[4][5] Given its central role in innate immunity, RIPK2 has emerged as a significant therapeutic target for inflammatory conditions, including inflammatory bowel disease (IBD).[6]

GSK2983559 is an orally active and potent inhibitor of RIPK2 kinase.[7] As a Type I ATP-competitive inhibitor, it binds to the ATP-binding site of RIPK2, effectively blocking its kinase activity.[8] GSK2983559 was the first RIPK2 inhibitor to advance into clinical studies.[4] These application notes provide detailed protocols for two key in vitro assays used to characterize the activity of **GSK2983559 free acid**: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine direct enzyme inhibition and a cell-based assay using THP-1 macrophages to assess its potency in a physiological context.

RIPK2 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by NOD2 activation through to the production of inflammatory cytokines, which is the pathway targeted by GSK2983559.





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Figure 1: NOD2-RIPK2 Signaling Pathway Inhibition.



Experimental Protocols

Protocol 1: Biochemical TR-FRET Assay for RIPK2 Kinase Activity

This protocol describes a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the biochemical potency of GSK2983559 against recombinant RIPK2 kinase.[9] The assay quantifies the phosphorylation of a biotinylated substrate peptide by RIPK2.

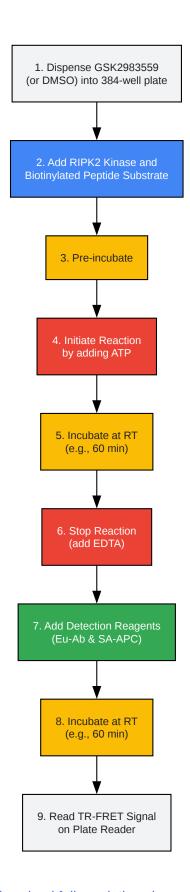
Principle: Recombinant RIPK2 kinase phosphorylates a biotinylated peptide substrate. A Europium (Eu)-labeled anti-phospho-serine antibody serves as the donor fluorophore, and Streptavidin-Allophycocyanin (SA-APC), which binds to the biotinylated peptide, acts as the acceptor. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for a FRET signal. An inhibitor like GSK2983559 will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

- Recombinant human RIPK2 kinase
- Biotinylated peptide substrate
- ATP (Adenosine triphosphate)
- GSK2983559 free acid
- Europium-labeled anti-phospho-serine antibody
- Streptavidin-Allophycocyanin (SA-APC)
- Assay Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20
- Stop Solution: Assay buffer containing EDTA
- 384-well low-volume plates (white or black)
- TR-FRET compatible plate reader



Workflow Diagram:



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Figure 2: Workflow for the RIPK2 TR-FRET Assay.

Procedure:

- Compound Preparation: Prepare a serial dilution of GSK2983559 free acid in 100% DMSO.
 A typical starting concentration is 10 mM, diluted in a 1:3 series.
- Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the GSK2983559 dilutions and DMSO (for positive and negative controls) into a 384-well assay plate.
- Enzyme/Substrate Addition: Add a solution containing RIPK2 kinase and the biotinylated peptide substrate in assay buffer to all wells.
- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
- Reaction Initiation: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for RIPK2.
- Kinase Reaction: Incubate the plate for 60-90 minutes at room temperature.
- Reaction Termination: Stop the reaction by adding a solution containing EDTA.
- Detection: Add the detection reagents (Europium-labeled anti-phospho-serine antibody and SA-APC) to all wells.
- Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
- Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
- Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). Plot
 the ratio against the logarithm of the inhibitor concentration and fit the data to a fourparameter logistic equation to determine the IC50 value.



Protocol 2: Cellular Assay for NOD2-Mediated Cytokine Inhibition in THP-1 Cells

This protocol details a method to assess the potency of GSK2983559 in a cellular context by measuring the inhibition of TNF- α production in differentiated THP-1 cells stimulated with a NOD2 ligand.

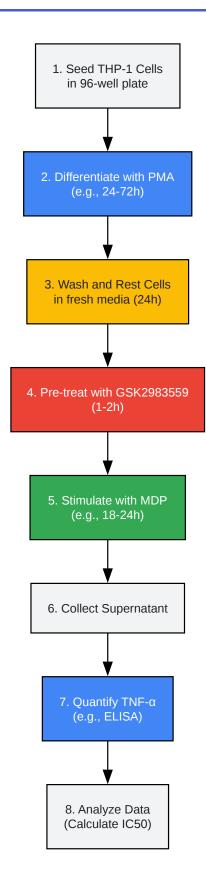
Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[10][11] These differentiated cells are then pretreated with GSK2983559 before being stimulated with the NOD2 ligand MDP.[6] The activation of the NOD2-RIPK2 pathway induces the secretion of TNF- α into the cell culture supernatant. The concentration of TNF- α is quantified (e.g., by ELISA or HTRF), and the inhibitory effect of GSK2983559 is determined.

Materials:

- THP-1 cell line (ATCC TIB-202)
- RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Muramyl dipeptide (MDP)
- GSK2983559 free acid
- TNF-α quantification kit (e.g., ELISA or HTRF)
- 96-well cell culture plates

Workflow Diagram:





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Figure 3: Workflow for the THP-1 Cellular Assay.



Procedure:

- Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete RPMI medium.[12]
- Differentiation: Add PMA to a final concentration of 50-100 nM to induce differentiation into adherent macrophage-like cells.[12] Incubate for 48-72 hours at 37°C, 5% CO2.
- Resting Phase: Gently aspirate the PMA-containing medium. Wash the adherent cells once
 with fresh medium and then add 100 μL of fresh, PMA-free complete medium. Incubate for
 another 24 hours.[12]
- Compound Treatment: Prepare serial dilutions of GSK2983559 in culture medium. Remove the medium from the cells and add the compound dilutions. Incubate for 1-2 hours.
- Stimulation: Add MDP to all wells (except for the unstimulated control) to a final concentration of ~10 μg/mL to activate the NOD2 pathway.
- Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
- Supernatant Collection: Carefully collect the cell culture supernatant for cytokine analysis.
- TNF- α Quantification: Measure the concentration of TNF- α in the supernatant using a commercially available ELISA or HTRF kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of GSK2983559 relative to the DMSO-treated, MDP-stimulated control.
 Determine the IC50 value by fitting the dose-response curve.

Data Presentation

The following table summarizes the reported in vitro potencies of GSK2983559's active metabolite and other notable RIPK2 inhibitors. This comparative data is essential for evaluating the relative potency and selectivity of new compounds.



Compound Name	Assay Type	Target	IC50 (nM)	Reference
GSK2983559 active metabolite	Biochemical	RIPK2	Not specified	[6]
RIPK2-IN-7	Biochemical	RIPK2	0.6	[7]
NOD1-RIPK2-IN-	Biochemical	RIPK2	1.52	[7]
RIPK-IN-4	Biochemical	RIPK2	3	[7]
OD36 hydrochloride	Biochemical	RIPK2	5.3	[7]
RIPK2-IN-8	Biochemical	RIPK2	11	[7]
RIPK2/3-IN-2	Biochemical	RIPK2	12	[7]
WEHI-345	Cellular (TNFα)	RIPK2	80.3	[6]

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